molecular formula C26H23NO3S2 B5053860 5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5053860
M. Wt: 461.6 g/mol
InChI Key: KVIYIWFWNJSEQW-ULJHMMPZSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C27H25NO3S2 . It belongs to the class of organic compounds known as thiazolidines, which are compounds containing a thiazolidine moiety, a four-membered ring with a sulfur atom, a nitrogen atom, and two carbon atoms.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It contains a thiazolidine ring, which is a four-membered ring with a sulfur atom and a nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring), and a complex side chain that includes an ether linkage (an oxygen atom connected to two carbon atoms) and a benzylidene group (a carbon double-bonded to two other carbons, one of which is part of a benzene ring) .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S2/c1-18-8-13-23(19(2)16-18)30-15-14-29-22-11-9-20(10-12-22)17-24-25(28)27(26(31)32-24)21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYIWFWNJSEQW-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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